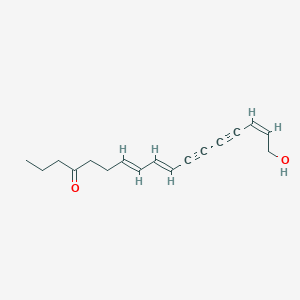
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one typically involves multi-step organic reactions. The process often starts with simpler organic molecules that undergo a series of reactions, including alkylation, oxidation, and coupling reactions, to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (7E,9E)-β-Ionylideneacetaldehyde-d5
- heptadeca-1,7E,9E,15E-tetraene-11,13-diyn-17-ol
Uniqueness
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one is unique due to its specific arrangement of double and triple bonds, as well as the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-one |
InChI |
InChI=1S/C17H20O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,18H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11- |
Clave InChI |
ORKCFSINEADMSV-VJWXCIGJSA-N |
SMILES isomérico |
CCCC(=O)CC/C=C/C=C/C#CC#C/C=C\CO |
SMILES canónico |
CCCC(=O)CCC=CC=CC#CC#CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)
![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
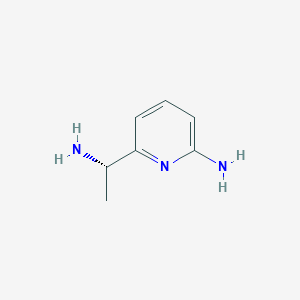
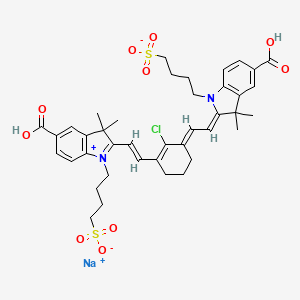
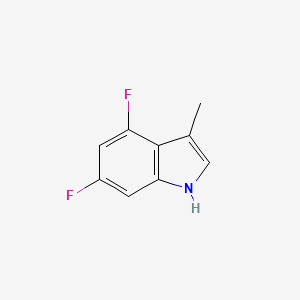
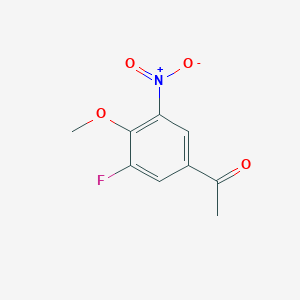
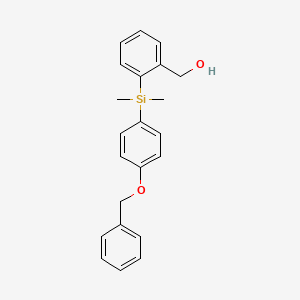
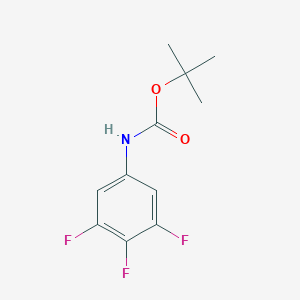
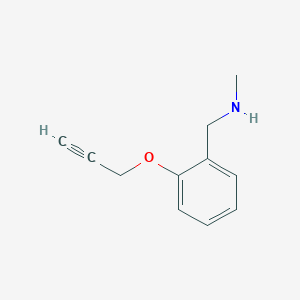

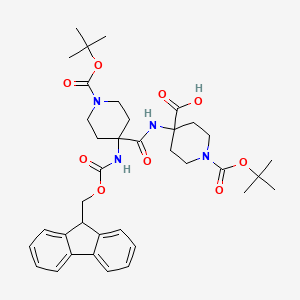

![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
